Epoxysuccinate derivative 2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Epoxysuccinate derivative 2 is a compound that belongs to the class of epoxides, which are characterized by an oxygen atom bonded to two adjacent carbon atoms in a three-membered ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of epoxysuccinate derivative 2 typically involves the epoxidation of succinic acid derivatives. One common method is the reaction of succinic acid with a peracid, such as peracetic acid, under controlled conditions to form the epoxide ring. The reaction is usually carried out in an organic solvent, such as dichloromethane, at a temperature range of 0-25°C. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound can be achieved through the use of whole-cell catalysts, such as bacterial cis-epoxysuccinate hydrolases. These enzymes catalyze the conversion of cis-epoxysuccinate to enantiomerically pure tartaric acids, which can then be further processed to obtain the desired epoxysuccinate derivative .
Chemical Reactions Analysis
Types of Reactions
Epoxysuccinate derivative 2 undergoes various chemical reactions, including:
Hydrolysis: The epoxide ring can be hydrolyzed to form diols in the presence of water and an acid or base catalyst.
Reduction: The compound can be reduced to form alcohols using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, leading to the formation of various substituted products.
Common Reagents and Conditions
Hydrolysis: Water, acid (e.g., hydrochloric acid), or base (e.g., sodium hydroxide).
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alcohols.
Major Products Formed
Hydrolysis: Diols.
Reduction: Alcohols.
Substitution: Substituted epoxides with various functional groups.
Scientific Research Applications
Epoxysuccinate derivative 2 has a wide range of scientific research applications, including:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its interactions with enzymes and proteins, particularly epoxide hydrolases.
Medicine: Investigated for its potential as a drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the production of enantiomerically pure tartaric acids, which are important in the manufacture of pharmaceuticals and food additives
Mechanism of Action
The mechanism of action of epoxysuccinate derivative 2 involves its interaction with specific molecular targets, such as enzymes. For example, cis-epoxysuccinate hydrolases catalyze the hydrolysis of the epoxide ring to form tartaric acids. The enzyme’s active site contains key residues and metal ions that facilitate the catalytic process by stabilizing the transition state and lowering the activation energy .
Comparison with Similar Compounds
Epoxysuccinate derivative 2 can be compared with other similar compounds, such as:
cis-Epoxysuccinate: Another epoxide with similar reactivity but different stereochemistry.
trans-Epoxysuccinate: A stereoisomer of this compound with distinct chemical properties.
Epoxyalkanes: Compounds with an epoxide ring and an alkane chain, which exhibit different reactivity due to the absence of carboxyl groups .
This compound is unique due to its specific stereochemistry and the presence of carboxyl groups, which influence its reactivity and interactions with biological molecules.
Properties
Molecular Formula |
C16H18F2N2O5 |
---|---|
Molecular Weight |
356.32 g/mol |
IUPAC Name |
(2S,3S)-3-[[(2S)-1-(2,6-difluoroanilino)-4-methyl-1-oxopentan-2-yl]carbamoyl]oxirane-2-carboxylic acid |
InChI |
InChI=1S/C16H18F2N2O5/c1-7(2)6-10(19-15(22)12-13(25-12)16(23)24)14(21)20-11-8(17)4-3-5-9(11)18/h3-5,7,10,12-13H,6H2,1-2H3,(H,19,22)(H,20,21)(H,23,24)/t10-,12-,13-/m0/s1 |
InChI Key |
RZWURLBUPSDTKT-DRZSPHRISA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)NC1=C(C=CC=C1F)F)NC(=O)[C@@H]2[C@H](O2)C(=O)O |
Canonical SMILES |
CC(C)CC(C(=O)NC1=C(C=CC=C1F)F)NC(=O)C2C(O2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.